

# Application Notes and Protocols: Synthesis of DM51 Impurity 1

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## Compound of Interest

Compound Name: *DM51 Impurity 1*

Cat. No.: *B15559331*

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A detailed synthesis protocol for **DM51 Impurity 1** is not publicly available in scientific literature or chemical databases. Extensive searches for a specific, validated synthesis method for this compound have not yielded any established experimental procedures, reaction schemes, or quantitative data such as reaction yields or purity levels.

While general information regarding the chemical properties of **DM51 Impurity 1** is accessible, the critical details required to generate a comprehensive application note and protocol for its synthesis are absent from the public domain. This includes information on starting materials, reagents, reaction conditions, and purification methods.

For researchers, scientists, and drug development professionals seeking to obtain or synthesize **DM51 Impurity 1**, it is recommended to consult with specialized chemical synthesis providers or to develop a novel synthetic route based on the known chemical structure.

## Chemical and Physical Properties

Below is a summary of the available data for **DM51 Impurity 1**.

Property	Value	Source
Molecular Formula	C38H54ClN3O10S	[1][2][3][4]
Molecular Weight	780.37 g/mol	[1][2][4]
IUPAC Name	[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxo-9,22-diazatetracyclo[19.3.1.1 <sup>10,14</sup> .0 <sup>3,5</sup> ]hexacos-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexasanoyl)amino]propanoate	[3]
Stereochemistry	ABSOLUTE	[1][2]

## Visual Representation of Synthetic Unavailability

Due to the lack of a known synthesis protocol, a workflow diagram for the synthesis of **DM51 Impurity 1** cannot be constructed. The following diagram illustrates the current status of available information.

Caption: Logical relationship showing the unavailable synthesis protocol for **DM51 Impurity 1**.

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## References

- 1. New Synthetic Routes to Furocoumarins and Their Analogs: A Review [mdpi.com]
- 2. rxnchem.com [rxnchem.com]
- 3. (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-

pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone | C<sub>44</sub>H<sub>69</sub>NO<sub>12</sub> | CID 6473866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of DM51 Impurity 1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559331#dm51-impurity-1-synthesis-protocol]

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